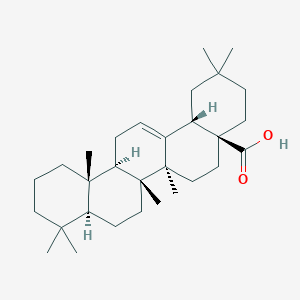

Olean-12-en-28-oic acid

Description

Structure

3D Structure

Properties

CAS No. |

17990-43-1 |

|---|---|

Molecular Formula |

C30H48O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h9,21-23H,8,10-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1 |

InChI Key |

MXEMKMNFLXVQBW-CDNBJWEZSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |

Synonyms |

Olean-12-en-28-oic acid |

Origin of Product |

United States |

Natural Occurrence and Distribution of Olean 12 En 28 Oic Acid

Specific Plant Sources and Tissues Rich in Olean-12-en-28-oic Acid

Viscum album L. (Mistletoe)

This compound is a known constituent of Viscum album L., commonly known as mistletoe. mdpi.comchemicalbook.com It has been identified in this parasitic plant, often extracted from its leaves. chemicalbook.com The presence of oleanolic acid in Viscum album is significant as the plant has a long history of use in traditional medicine. chemicalbook.com Further research has also pointed to the presence of the compound in Viscum album L. var. coloratum Ohwi, with its occurrence noted across different host trees. wikidata.org

Capparis ovata

Capparis ovata, a species of caper, has been identified as a source of this compound. researchgate.netmdpi.com The compound has been isolated from the leaves of this plant. researchgate.netmdpi.com Research has highlighted that alongside other triterpenoids, oleanolic acid is a notable secondary metabolite in Capparis ovata extracts. researchgate.netmdpi.com A study focusing on the anti-inflammatory properties of the plant's extracts successfully isolated oleanolic acid from a dichloromethane/hexane extract of the leaves. mdpi.com Another derivative, olean-12-en-28-ol, 3b-pentacosanoate (OPCA), has also been isolated from Capparis ovata. acs.org

Lotus glaber-mill herb

This compound has been isolated from the ethyl-acetate fraction of Lotus glaber-mill herb. scinito.aiekb.eg Specifically, it is referred to as 3ß-hydroxyl-Olean-12-en-28-oic acid in studies concerning this plant. scinito.aiekb.eg This pentacyclic triterpene sapogenin is a key phytochemical constituent of this member of the Fabaceae family. scinito.aiekb.eg

Eriobotrya japonica Thunb. (Loquat)

The leaves of Eriobotrya japonica Thunb., or the loquat tree, are a significant source of this compound. researchgate.netchemfaces.combiocrick.com The compound is found alongside its isomer, ursolic acid, in the leaves. researchgate.net Studies have been conducted to determine the distribution of these triterpene acids in fresh leaves, fallen leaves, and flowers. researchgate.net One study reported that the total content of triterpenoids in loquat flowers was 0.439%, with oleanolic acid accounting for 15.3% of that total. nih.gov Another analysis of crude extract from Eriobotrya japonica Thunb. found a mixture of ursolic acid (74.35%) and oleanolic acid (23.61%). rsc.org The presence of 3-oxo-Olean-12-en-28-oic acid and its methyl ester has also been reported in the leaves. chemfaces.comchemfaces.combiocrick.com

Salvia miltiorrhiza

Salvia miltiorrhiza, also known as Danshen, is another plant where this compound is present. nih.govnih.govnp-mrd.org The compound has been reported in the roots of this perennial plant. researchgate.net It is considered one of the common pentacyclic triterpenoids with an oleanane (B1240867) skeleton found in Salvia species. researchgate.net

Sambucus chinensis

This compound has been identified as one of the chemical constituents of Sambucus chinensis. nih.govwikidata.orgresearchgate.netnih.gov It has been isolated and purified from this plant using various chromatographic methods. nih.gov The compound is found alongside other triterpenes like ursolic acid. researchgate.netnih.gov

Corni Fructus

Corni Fructus, the dried ripe fruit of Cornus officinalis Sieb. et Zucc., contains this compound. mdpi.comresearchgate.nethactcm.edu.cn It is listed as one of the major pentacyclic triterpenoids in this traditional medicine. hactcm.edu.cnd-nb.info The content of oleanolic acid, along with other indicative components, can change significantly with the storage period of the dried fruit. hactcm.edu.cn One study established a linear range for oleanolic acid in Corni Fructus to be 7.74-154.8 mg · L-1. researchgate.net

Data on this compound Distribution

The following table summarizes the distribution of this compound in the aforementioned plants.

| Plant Species | Part(s) Containing this compound |

| Viscum album L. (Mistletoe) | Leaves chemicalbook.com |

| Capparis ovata | Leaves researchgate.netmdpi.com |

| Lotus glaber-mill herb | Aerial parts (from ethyl-acetate fraction) scinito.aiekb.eg |

| Eriobotrya japonica Thunb. (Loquat) | Leaves, Flowers researchgate.netnih.gov |

| Salvia miltiorrhiza | Roots researchgate.net |

| Sambucus chinensis | Whole plant researchgate.netnih.gov |

| Corni Fructus | Fruit hactcm.edu.cnd-nb.info |

Quantitative Analysis of this compound

This table presents available quantitative data regarding the concentration of this compound in specific plants.

| Plant Species | Part Analyzed | Analytical Method | Concentration/Content |

| Eriobotrya japonica Thunb. | Flowers | HPLC | 15.3% of total triterpenoids (0.439% total) nih.gov |

| Eriobotrya japonica Thunb. | Crude Extract | pH-zone-refining countercurrent chromatography | 23.61% of a mixture with ursolic acid rsc.org |

| Corni Fructus | Fruit | HPLC-ELSD | Linear range of 7.74-154.8 mg · L-1 researchgate.net |

Aralia elata

Commonly known as the Japanese angelica tree, Aralia elata is a species within the Araliaceae family. Research has confirmed the presence of this compound in this plant. researchgate.nettandfonline.comroyalsocietypublishing.org It is found alongside its glycosides, such as elatoside E and elatoside F, which were isolated from the root cortex of Aralia elata grown in Japan. tandfonline.com Studies have indicated that the concentration of oleanolic acid can vary between different parts of the plant, with the roots reportedly containing higher levels compared to other tissues. nih.gov

Couepia polyandra

Couepia polyandra, a flowering tree in the Chrysobalanaceae family, has been a source for the isolation of this compound. researchgate.netscielo.org.conih.gov Scientific investigations involving bioassay-directed fractionation of extracts from this plant have led to the identification of oleanolic acid along with other triterpenoids. mdpi.comthieme-connect.com Notably, a new acylated derivative, 3β,16β,23-triacetoxythis compound, was also isolated from Couepia polyandra. mdpi.comthieme-connect.com

Perilla frutescens

Perilla frutescens, a member of the Lamiaceae family, is another plant species in which this compound has been identified. tandfonline.comscielo.org.co Studies have been conducted to quantify the levels of oleanolic acid and its isomer, ursolic acid, in different parts of this plant. scielo.br Research has shown the presence of these bioactive triterpene acids in P. frutescens collected from various locations, highlighting its role as a natural source of this compound. scielo.brresearchgate.net

Glechoma hederaceae

Commonly known as ground-ivy, Glechoma hederaceae from the Lamiaceae family is recognized as containing this compound. scielo.org.coscielo.brresearchgate.net Quantitative analyses have been performed on different parts of Glechoma hederacea and the related species Glechoma hirsuta. thieme-connect.comnih.gov These studies have revealed that the aboveground parts, particularly the leaves, are significant sources of this triterpenoid (B12794562). thieme-connect.comnih.gov

Variability in this compound Content Across Plant Species and Geographic Locations

The concentration of this compound is not uniform and exhibits considerable variation depending on the plant species, the specific part of the plant, and the geographical location of its growth.

Research on Aralia elata buds from eight different geographical regions in China demonstrated that the chemical composition, including the total saponin (B1150181) content for which oleanolic acid is a primary aglycone, is significantly influenced by the geographical origin. royalsocietypublishing.orgresearchgate.net Similarly, a study on Perilla frutescens from five different locations in China revealed variations in the content of oleanolic acid among different plant parts and locations. scielo.brresearchgate.net

A study on the related species Glechoma longituba found significant differences in oleanolic acid content among 29 different populations in China, further underscoring the impact of geographical distribution. researchgate.net The content of oleanolic acid can also differ substantially between various plant species. For instance, a comparative study of 88 taxa from the Lamiaceae family showed that the oleanolic acid content ranged from trace amounts to 1.840% of the dry weight. researchgate.net Plants within the Nepetoideae subfamily were found to produce significantly higher amounts of oleanolic acid compared to those in the Lamioideae subfamily. researchgate.net

Furthermore, the part of the plant analyzed plays a crucial role in the recorded content of this compound. In Glechoma hederacea, the leaves have been identified as having a higher concentration of this compound compared to other plant parts. thieme-connect.comnih.gov In Aralia elata, the roots have been reported to contain higher levels of oleanolic acid. nih.gov

The following tables present data from studies that have quantified the content of this compound in different plants and under various conditions.

Table 1: Oleanolic Acid Content in Different Parts of Perilla frutescens from Various Locations in China

| Location | Plant Part | Oleanolic Acid Content (mg/g) |

| Anguo | Leaf | 1.25 |

| Anguo | Aerial Part | 0.83 |

| Anguo | Stem | 0.41 |

| Anguo | Root | Not Detected |

| Bozhou | Leaf | 1.17 |

| Bozhou | Aerial Part | 0.76 |

| Bozhou | Stem | 0.35 |

| Bozhou | Root | Not Detected |

| Yulin | Leaf | 1.32 |

| Yulin | Aerial Part | 0.89 |

| Yulin | Stem | 0.46 |

| Yulin | Root | Not Detected |

| Hebei | Leaf | 1.21 |

| Hebei | Aerial Part | 0.80 |

| Hebei | Stem | 0.39 |

| Hebei | Root | Not Detected |

| Shandong | Leaf | 1.28 |

| Shandong | Aerial Part | 0.85 |

| Shandong | Stem | 0.43 |

| Shandong | Root | Not Detected |

| Data adapted from a study on the determination of oleanolic and ursolic acids in different parts of Perilla frutescens. scielo.br |

Table 2: Content of Oleanolic Acid in Various Species of the Lamiaceae Family

| Species | Plant Part | Oleanolic Acid Content (% dry weight) |

| Nepeta cataria | Herb | 0.375 |

| Lavandula angustifolia | Herb | 0.289 |

| Melissa officinalis | Herb | 0.452 |

| Mentha spicata | Herb | 0.198 |

| Origanum vulgare | Herb | 0.640 |

| Rosmarinus officinalis | Herb | 1.280 |

| Salvia officinalis | Herb | 1.840 |

| Thymus vulgaris | Herb | 0.560 |

| Data represents a selection from a broader study on 88 taxa of the Lamiaceae family. researchgate.net |

Biosynthetic Pathways and Metabolic Engineering of Olean 12 En 28 Oic Acid

Enzymatic Steps in Olean-12-en-28-oic Acid Biosynthesis

The journey to this compound begins with the cytosolic mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These units are condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256). wikipedia.orgnih.gov

The key enzymatic transformations from 2,3-oxidosqualene to this compound are primarily catalyzed by two classes of enzymes: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s). nih.govplos.org

Cyclization: The first committed step is the cyclization of 2,3-oxidosqualene into the pentacyclic structure of β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase. wikipedia.orgplos.org

Oxidation: Following the formation of the β-amyrin scaffold, a series of three sequential oxidation reactions occur at the C-28 methyl group. These reactions are catalyzed by a multifunctional CYP450 enzyme, typically from the CYP716A subfamily. wikipedia.orgplos.orgresearchgate.net The oxidation proceeds as follows:

β-amyrin is hydroxylated to form erythrodiol. nih.govplos.org

Erythrodiol is then oxidized to oleanolic aldehyde. plos.org

Finally, oleanolic aldehyde is oxidized to yield this compound (oleanolic acid). wikipedia.orgplos.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Substrate | Product |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | 2,3-Oxidosqualene | β-amyrin |

| Cytochrome P450 (CYP450) | CYP716A subfamily | β-amyrin | Erythrodiol |

| Cytochrome P450 (CYP450) | CYP716A subfamily | Erythrodiol | Oleanolic aldehyde |

| Cytochrome P450 (CYP450) | CYP716A subfamily | Oleanolic aldehyde | This compound |

Squalene Cyclization and Oleanane (B1240867) Scaffold Formation

The formation of the oleanane scaffold is a pivotal step in the biosynthesis of this compound and is catalyzed by β-amyrin synthase (bAS). rsc.org This enzyme facilitates the intricate cyclization of the linear 2,3-oxidosqualene molecule into the pentacyclic triterpenoid (B12794562) skeleton of β-amyrin. portlandpress.comnih.gov The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a cascade of cyclization and rearrangement reactions to form the five rings of the oleanane structure. portlandpress.com The process culminates in a deprotonation step that introduces the characteristic double bond at the C-12 position of the oleanane skeleton. portlandpress.com The resulting β-amyrin serves as the foundational scaffold for the subsequent synthesis of this compound and a vast array of other triterpenoids. rsc.orgnih.gov

This compound Derivations and Modifications within Plant Metabolisms

In plants, this compound serves as a precursor for a diverse range of derivatives, primarily through glycosylation and other modifications. nih.govmdpi.com These modifications contribute to the vast structural diversity of saponins (B1172615) and other related compounds.

Glycosylation: One of the most common modifications is the attachment of sugar moieties to the oleanolic acid backbone, typically at the C-3 hydroxyl group or the C-28 carboxylic acid group. mdpi.com This process is catalyzed by glycosyltransferases (GTs) and results in the formation of oleanolic acid glycosides, also known as saponins. mdpi.comtandfonline.com The nature and linkage of these sugar chains can vary significantly, leading to a wide array of saponins with different properties. tandfonline.com

Other Modifications: Besides glycosylation, the oleanane skeleton can undergo further hydroxylations at different positions, as well as other modifications such as acylation, leading to an even greater diversity of compounds. benthamdirect.comresearchgate.net For instance, the introduction of a hydroxyl group at the C-2 position of oleanolic acid by a CYP716C subfamily enzyme leads to the formation of maslinic acid. nih.govresearchgate.net

Table 2: Examples of this compound Derivatives in Plants

| Derivative Name | Modification from this compound |

| Maslinic acid | Hydroxylation at C-2 |

| Oleanolic acid glycosides (Saponins) | Glycosylation at C-3 and/or C-28 |

| 3-oxo-olean-12-en-28-oic acid | Oxidation of the C-3 hydroxyl group |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes, such as β-amyrin synthase and the relevant CYP450s, is often regulated by transcription factors and can be induced by various internal and external stimuli. mdpi.com

For example, transcription factors from the C-repeat binding factor (CBF) family have been shown to play a role in regulating oleanolic acid biosynthesis, particularly in response to cold stress. mdpi.com Overexpression of certain CBF genes can lead to an upregulation of key enzyme genes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and β-amyrin synthase (βAS), resulting in increased production of oleanolic acid. mdpi.com

Metabolic engineering strategies have been successfully employed to enhance the production of this compound in microbial hosts like Saccharomyces cerevisiae. nih.goviospress.nlresearchgate.netnih.gov These approaches often involve the heterologous expression of plant genes encoding β-amyrin synthase and the necessary CYP450s, along with optimization of the host's metabolic pathways to increase the supply of precursors. plos.orgresearchgate.net Such efforts have demonstrated the potential for sustainable and high-level production of this valuable compound. nih.govresearchgate.net

Chemical Synthesis and Derivatization of Olean 12 En 28 Oic Acid

Natural Derivatives of Olean-12-en-28-oic Acid

This compound, also known as oleanolic acid, is widely found in the plant kingdom, often not as a free acid but as a component of more complex molecules. wikipedia.org These natural derivatives primarily include triterpenoid (B12794562) saponins (B1172615) and glycosylated conjugates.

Triterpenoid Saponins Incorporating this compound Aglycones

Triterpenoid saponins are a major class of natural derivatives where one or more sugar chains are attached to the oleanolic acid aglycone (the non-sugar part). mdpi.com The sugar moieties can be linked at either the C-3 hydroxyl group or the C-28 carboxylic acid group. nih.gov

Structural Diversity: The composition and linkage of these sugar chains contribute to the vast structural diversity of saponins. For instance, studies on Beta vulgaris (beetroot) have identified numerous saponins with oleanolic acid as the aglycone, varying in the number and type of sugar units. nih.govpan.olsztyn.pl These can include sugars like glucose, xylose, and rhamnose.

Occurrence: Saponins with an oleanolic acid core are prevalent in various plants. For example, they have been identified in different cultivars of red beet, where the dominant form is a triglycoside derivative of oleanolic acid. nih.gov Similarly, both oleanolic acid and hederagenin (B1673034) (a closely related triterpenoid) are found as aglycones in saponins from Barbarea vulgaris (winter cress). mdpi.com

The specific saponin (B1150181) profile can vary significantly between different plant species and even between different parts of the same plant. pan.olsztyn.pl

Glycosylated Conjugates of this compound

Glycosylated conjugates of oleanolic acid involve the attachment of sugar molecules to the core structure. This glycosylation can occur at different positions, most commonly at the C-3 hydroxyl or the C-28 carboxyl groups, leading to monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains) saponins. pan.olsztyn.plnih.gov

Biotransformation: One method for producing glycosylated derivatives is through biotransformation, using microorganisms or their enzymes. For example, Bacillus subtilis has been shown to glycosylate oleanolic acid at the C-28 position to produce oleanolic acid-28-O-β-D-glucopyranoside. nih.gov

Chemical Synthesis: Chemical methods can also be employed to introduce various glycosyl fragments at the C-3 or C-28 positions of oleanolic acid. mdpi.com These synthetic approaches allow for the creation of novel glycosylated conjugates with potentially enhanced properties.

Semi-Synthetic Strategies for this compound Derivatives

The chemical modification of oleanolic acid has been a significant area of research to enhance its biological activities. nih.gov These strategies focus on modifying specific functional groups on the oleanolic acid skeleton.

Modifications at the C-3 Position

The hydroxyl group at the C-3 position is a primary target for chemical modification, leading to a variety of derivatives. mdpi.com

Acylations: Acetylation of the C-3 hydroxyl group is a common modification. For example, acetyl-oleanolic acid derivatives have been synthesized by reacting oleanolic acid with acetic anhydride (B1165640) in pyridine. nih.gov

Arylidene Derivatives: The introduction of arylidene moieties at the C-2 and C-3 positions has been explored to create new derivatives.

Triazole Conjugates: The synthesis of oleanolic acid-uracil conjugates has been reported, where modifications to the A-ring of the triterpene skeleton are explored. researchgate.net

Modifications at the C-28 Position

The carboxylic acid group at the C-28 position offers another site for extensive chemical derivatization. tandfonline.com

Methyl Esters: Methylation of the C-28 carboxylic acid to form methyl esters is a straightforward modification. This can be achieved using reagents like iodomethane. nih.govcore.ac.uk

Amides: A variety of amide derivatives have been synthesized by reacting the C-28 carboxylic acid with different amines. For instance, derivatives have been prepared with piperazine, N-methylpiperazine, and various diamines. nih.govsioc-journal.cn

Imidazole Derivatives: The synthesis of imidazolide (B1226674) derivatives at the C-28 position has also been reported as a strategy to create more potent compounds. nih.gov

Modifications at the C-2, C-15, C-17 Positions

Besides the C-3 and C-28 positions, other sites on the oleanolic acid backbone have been targeted for modification.

C-2 Position: Modifications at the C-2 position, often in conjunction with C-3 modifications, have led to the development of derivatives such as those with an α,β-unsaturated ketone moiety. mdpi.com Indole-fused derivatives involving the C-2 and C-3 positions have also been synthesized. mdpi.com

C-15 Position: Microbiological transformations have been used to introduce hydroxyl groups at the C-15 position. For example, Trichothecium roseum can convert oleanolic acid into 15α-hydroxy-3-oxo-olean-12-en-28-oic acid. mdpi.com

C-17 Position: While the C-28 carboxylic acid is attached to C-17, direct modifications on the C-17 carbon itself are less common but are a feature of highly potent synthetic derivatives like CDDO, where modifications at this position have been extensively explored. nih.gov

Data Tables

Table 1: Examples of Natural Derivatives of this compound

| Derivative Type | Specific Example | Source | Reference |

| Triterpenoid Saponin | Oleanolic acid triglycoside | Beta vulgaris (Red Beet) | nih.gov |

| Triterpenoid Saponin | Hederagenin cellobioside | Barbarea vulgaris (Winter Cress) | mdpi.com |

| Glycosylated Conjugate | Oleanolic acid-28-O-β-D-glucopyranoside | Biotransformation with Bacillus subtilis | nih.gov |

Table 2: Examples of Semi-Synthetic Derivatives of this compound

| Modification Site | Derivative Class | Specific Modification | Reference |

| C-3 | Acylation | Acetyl group | nih.gov |

| C-28 | Esterification | Methyl ester | nih.govcore.ac.uk |

| C-28 | Amidation | Piperazine moiety | nih.gov |

| C-2, C-3 | Fusion | Indole ring | mdpi.com |

| C-15 | Hydroxylation | 15α-hydroxy group | mdpi.com |

This compound Lactones and Bromolactones

The synthesis of lactones and bromolactones from oleanolic acid introduces significant structural changes, often by intramolecular cyclization involving the C-28 carboxylic acid and the C-12═C-13 double bond. A series of these derivatives has been synthesized and characterized.

The general synthetic approach begins with oleanolic acid, which can be acetylated to protect the C-3 hydroxyl group. The subsequent lactonization is a key step. For instance, treatment of 3-acetyl oleanolic acid with bromine in a sodium bicarbonate solution can lead to the formation of a bromolactone. Specifically, the reaction proceeds via the electrophilic addition of bromine to the C-12═C-13 double bond, followed by an intramolecular nucleophilic attack by the C-28 carboxylate group. This process typically yields a γ-lactone, where the C-28 carboxyl group forms an ester linkage with a modified carbon of the C-ring, such as C-13.

Further chemical transformations can be carried out on these lactone intermediates. For example, the bromo group can be eliminated to form a new double bond, or the acetyl group at C-3 can be removed or modified. Oxidation of the C-3 hydroxyl group to a ketone is also a common derivatization step. One reported derivative is the 3,12-dioxoolean-28-oic acid 28β→13β-olide, synthesized from a 3β-hydroxy-12-oxoolean-28-oic acid 28β→13β-olide precursor. dergipark.org.tr These transformations result in a variety of oleanolic acid derivatives featuring either a lactone or a bromolactone system within the triterpenoid skeleton. dergipark.org.trCurrent time information in Bangalore, IN.

This compound Oxadiazole Derivatives (e.g., Olean-12-Eno[2,3-c]oxadiazol-28-oic acid - OEOA)

A notable class of derivatives involves the fusion of a heterocyclic ring to the A-ring of the oleanolic acid skeleton. An example is Olean-12-eno[2,3-c] dergipark.org.trsemanticscholar.orgcemm.atoxadiazol-28-oic acid (OEOA), which has been synthesized from oleanolic acid. google.com The synthesis of OEOA transforms the C-2 and C-3 positions of the A-ring into a fused oxadiazole ring system. google.comnih.gov

The creation of OEOA from its parent compound, oleanolic acid, results in a molecule with a molecular weight of 480.69, compared to 456.71 for oleanolic acid. This modification significantly alters the chemical properties of the A-ring. google.com While oleanolic acid itself is often found to be inactive against certain leukemia cell lines, the synthetic derivative OEOA has demonstrated inhibitory effects on the proliferation of human leukemia cells. google.comgoogle.com The synthesis of such heterocyclic derivatives represents a key strategy in modifying the biological activity profile of natural triterpenoids. nih.gov

PEGylated this compound Analogs

To improve the physicochemical properties of oleanolic acid, such as solubility, researchers have explored the synthesis of Polyethylene glycol (PEG) conjugated derivatives. PEGylation involves the covalent attachment of PEG chains to the molecule.

One synthetic strategy involves creating amide derivatives of oleanolic acid. A set of PEGylated-diamine derivatives has been semi-synthesized. ontosight.ai This approach typically involves activating the C-28 carboxylic acid of the triterpene, followed by conjugation with a diamine linker, which is then attached to a PEG chain. These modifications aim to enhance the molecule's properties for potential therapeutic applications. ontosight.ai

This compound Derivatives with Ethylidene Bridges

The incorporation of an ethylidene group as a linker or as part of a fused ring system represents another synthetic modification of this compound. In one study, an ethylidene bridge was used as a linker to connect dithiocarbamates to the oleanolic acid scaffold. cemm.at The synthesis involved a two-step protocol. First, oleanolic acid was reacted with 1,2-dibromoethane (B42909) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to produce [2-bromoethyl] 3-hydroxy-12-en-28-oic acid. nih.gov This intermediate was then reacted with various dithiocarbamates to yield the final conjugate products. cemm.atnih.gov This method was developed to simplify the synthetic route and control the polarity of the target molecules. cemm.at

Another approach involves the formation of an ethylidene acetal (B89532). For 1,2- or 1,3-diols present in triterpenoid structures, an ethylidene acetal can be used as a protecting group during multi-step syntheses. ontosight.airesearchgate.net For example, a compound named this compound, 3,23-(ethylidenebis(oxy))-, methyl ester, (3β,4α,20α)- has been described, indicating the formation of an ethylidene bridge between the C-3 and C-23 hydroxyl groups. dntb.gov.ua

Dimerization Approaches for this compound

Dimerization is a synthetic strategy that involves linking two molecules of oleanolic acid to create a larger compound. Various methods have been developed to synthesize these dimers, often connecting them through the C-3 hydroxyl or C-28 carboxyl functional groups using different types of spacer linkers.

One common method involves joining two oleanolic acid molecules via the C-17 carboxyl group. nih.gov In a developed method, oleanolic acid is dissolved in DMF, heated, and reacted with potassium carbonate (K₂CO₃). Subsequently, an α,ω-dibromoalkane or α,ω-dibromoalkene is added to act as the linker, forming a diester bridge between the two triterpenoid units. ontosight.ai This approach has been used to create a series of dimers with linkers of varying lengths and saturation. ontosight.ai

Click chemistry has also been employed as a highly efficient method for synthesizing oleanolic acid dimers. dergipark.org.tr This approach can be used to create triazole-linked dimers. For instance, to link two molecules at their C-3 positions, the benzyl (B1604629) ester of oleanolic acid can be reacted with propargyl bromide to introduce an alkyne group. cemm.at A separate oleanolic acid molecule is modified to contain an azide (B81097) group. The two modified oleanolic acid molecules can then be joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in a dimer connected by a stable triazole ring. dergipark.org.trcemm.at Amide linkages have also been utilized to create dimers. dergipark.org.tr The acetylation of these oleanolic acid dimers has also been performed, leading to another class of derivatives. dntb.gov.uanih.govcdnsciencepub.com

Bioconversion and Microbial Transformation of this compound

Bioconversion, or microbial transformation, utilizes microorganisms like fungi and bacteria to carry out specific chemical reactions on a substrate. This method is a powerful tool for generating novel derivatives of complex natural products like this compound, often achieving high regio- and stereoselectivity that is difficult to replicate with traditional chemical synthesis.

Fungal Biotransformation (e.g., Fusarium lini, Rhizomucor miehei, Trichothecium roseum)

Filamentous fungi are widely used for the biotransformation of triterpenoids, catalyzing reactions such as hydroxylations at various positions on the oleanolic acid skeleton.

Fusarium lini The fermentation of oleanolic acid with the fungus Fusarium lini has been shown to yield oxidative metabolites. cdnsciencepub.com One major product is 2α,3β-dihydroxythis compound (maslinic acid). nih.govdntb.gov.ua A second, new metabolite identified from this biotransformation is 2α,3β,11β-trihydroxythis compound. cemm.atnih.govdntb.gov.ua These transformations demonstrate the capability of F. lini to introduce hydroxyl groups at the C-2 and C-11 positions of the oleanolic acid structure. nih.gov

Rhizomucor miehei The fungus Rhizomucor miehei has been used to hydroxylate oleanolic acid at several positions. nih.gov Biotransformation of oleanolic acid with R. miehei CECT 2749 produced a mixture of polar metabolites. These include a 30-hydroxyl derivative known as queretaroic acid (3β,30-dihydroxythis compound), a 7β,30-dihydroxylated metabolite (canthic acid or 3β,7β,30-trihydroxythis compound), and a 1β,30-dihydroxylated metabolite (1β,3β,30-trihydroxythis compound). researchgate.net When maslinic acid (2α,3β-dihydroxythis compound) was used as the substrate for R. miehei, the fungus produced several different derivatives, including a C-30 hydroxylated metabolite, an 11-oxo derivative, and an olean-11-en-28,13β-olide derivative. researchgate.net

Trichothecium roseum Microbial transformation of oleanolic acid with Trichothecium roseum leads to the formation of hydroxylated and oxidized derivatives. nih.gov Two main metabolites have been isolated and characterized from this process: 15α-hydroxy-3-oxo-olean-12-en-28-oic acid and 7β,15α-dihydroxy-3-oxo-olean-12-en-28-oic acid. These products indicate that T. roseum is capable of catalyzing oxidation at the C-3 position and hydroxylation at the C-7 and C-15 positions of the oleanane (B1240867) skeleton. nih.gov

Hydroxylation and Other Oxidative Metabolite Formations

The oxidation of this compound is a key transformation, leading to the formation of various hydroxylated and other oxidative metabolites. These reactions can be achieved through both biological and chemical methods. Microbial biotransformation, for instance, utilizes enzymes like β-glucosidase and various oxidative enzymes to cleave sugar moieties and catalyze hydroxylation or ring-opening reactions, producing diverse derivatives. mdpi.com

Chemical synthesis provides a more controlled approach to hydroxylation. An efficient semi-synthesis of 1-hydroxy-3-deoxythis compound from oleanolic acid has been reported, proceeding in 6-8 steps. tandfonline.com This process involves key steps such as the stereoselective formation of an α,β-unsaturated epoxy ketone followed by a Wharton reaction to introduce the hydroxyl group at the C-1 position. tandfonline.comtandfonline.com The specific epimers, either 1α- or 1β-hydroxy derivatives, can be selectively synthesized. tandfonline.com

Another study detailed the oxidation of 3-acetyloleanolic acid. academie-sciences.fr Treatment of this compound with an oxidizing agent under specific conditions yielded a 12α-hydroxy derivative, with the stereochemistry of the newly introduced hydroxyl group being confirmed through NOESY spectrum analysis. academie-sciences.fr Further reaction led to the formation of 3-acetyl-11-oxo-oleanoic acid. academie-sciences.fr The metabolism of oleanolic acid can also lead to the formation of various oxidative products, which have been studied for their biological interactions. nih.govresearchgate.netplos.orgmdpi.com

Methodologies for Chemical Synthesis of this compound Analogs

The synthesis of this compound analogs involves a multi-step process that often begins with its extraction from natural sources, followed by purification and chemical modification.

Microwave-Assisted Extraction Techniques

Microwave-Assisted Extraction (MAE) is a modern and efficient green technology for isolating this compound from plant materials. nih.gov This technique uses non-ionizing electromagnetic radiation to rapidly heat the solvent and plant matrix, enhancing extraction efficiency. nih.gov The effectiveness of MAE is influenced by several parameters, including the choice of solvent, solvent-to-material ratio, microwave power, temperature, and extraction time. mdpi.comakjournals.comnih.gov

Studies have optimized these conditions for various plant sources. For example, a maximum yield of 1.23% oleanolic acid was obtained from the roots of Lantana camara using a chloroform:methanol (B129727) mixture (60:40, v/v) at 600 W for 6 minutes. akjournals.com For Ligustrum lucidum, optimal yields were achieved with 80% ethanol (B145695), a 15:1 liquid-to-material ratio, at 500 W and 70°C for 20-30 minutes. mdpi.comnih.gov Similarly, for Ocimum sanctum, an 80:20 ethanol:water mixture with a 1:30 solid-to-solvent ratio at 272 W for 3 minutes proved most effective. bbe.or.kr Researchers have demonstrated that MAE is significantly more efficient than conventional methods like Soxhlet extraction. nih.gov

Table 1: Optimized Conditions for Microwave-Assisted Extraction of this compound

| Plant Source | Optimal Solvent | Solvent/Material Ratio | Microwave Power (W) | Time (min) | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ligustrum lucidum | 80% Ethanol | 15:1 | 500 W | 20 | 70°C | 4.4 mg/g | mdpi.com |

| Lantana camara | CHCl₃:MeOH (60:40) | 15 mL for sample | 600 W | 6 | 50°C | 1.23% | akjournals.com |

| Ocimum sanctum | Ethanol:Water (80:20) | 30:1 | 272 W | 3 | Not Specified | 89.64% of total | bbe.or.kr |

Chromatographic Purification Methods

Following extraction, purification is essential to obtain high-purity this compound for subsequent derivatization. Chromatographic techniques are the primary methods used for this purpose. google.com Column chromatography is widely employed, often using silica (B1680970) gel as the stationary phase with various solvent systems like hexane:acetone or chloroform:methanol to separate the target compound from other extracted materials. tandfonline.comnih.govmdpi.com

For more precise separation and analysis, High-Performance Liquid Chromatography (HPLC) is utilized. akjournals.comjfda-online.com Reversed-phase HPLC (RP-HPLC) is a common configuration for analyzing oleanolic acid and its derivatives. jfda-online.comnih.gov The separation of the structural isomers oleanolic acid and ursolic acid, which often occur together in nature, presents a significant challenge. nih.gov An effective HPLC method to resolve this issue involves using hydroxypropyl-β-cyclodextrin as a mobile phase additive, which has been shown to achieve a high peak resolution (Rs = 8.143). nih.gov Other purification techniques mentioned in the literature include medium pressure liquid chromatography (MPLC) and preparative HPLC. google.com

Condensation Reactions (e.g., Claisen Schmidt)

The Claisen-Schmidt condensation is a powerful reaction for synthesizing analogs of this compound, particularly by modifying the A-ring. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net This reaction typically involves the condensation of a ketone (derived from oleanolic acid) with an aromatic aldehyde in the presence of a base, such as lithium hydroxide, to form an α,β-unsaturated ketone, specifically an arylidene derivative. frontiersin.orgresearchgate.net

A variety of arylidene derivatives have been synthesized by reacting 3-oxothis compound with different substituted benzaldehydes. frontiersin.orgnih.gov This strategy has been used to introduce diverse functionalities onto the oleanolic acid scaffold, creating libraries of new compounds. mdpi.comfrontiersin.orgnih.gov For example, a series of benzylidene analogs were synthesized, and their structures were confirmed using NMR and mass spectrometry. frontiersin.org These reactions can be followed by further modifications, such as the reduction of the C-3 keto group, to generate additional analogs. frontiersin.org

Table 2: Examples of this compound Analogs via Claisen-Schmidt Condensation

| Analog Type | Reactants | Key Structural Feature | Reference |

|---|---|---|---|

| Benzylidene Derivatives (3a-s) | 3-oxo-oleanolic acid + Substituted Benzaldehydes | Benzylidene group at C-2 | frontiersin.org |

| Arylidene Derivatives (3a-3o) | 3-oxo-oleanolic acid + Various Aromatic Aldehydes | Arylidene group at C-2 | nih.govresearchgate.net |

| 4-pyridinylideno-OA (21) | 3-oxo-oleanolic acid + 4-Pyridinecarboxaldehyde | Pyridinylidene group at C-2 | mdpi.com |

Stereochemical Control in Derivatization

Maintaining or intentionally altering the stereochemistry of this compound during derivatization is crucial, as the three-dimensional structure of the molecule is critical to its properties. nih.govmdpi.com The molecule possesses eight stereocenters, and modifications, particularly at the C-3 position, can have significant implications. nih.govmdpi.com

An example of stereochemical control is demonstrated in the synthesis of 1-hydroxy-3-deoxythis compound. tandfonline.com The process involves the stereoselective formation of an α,β-unsaturated epoxy ketone, which then undergoes a Wharton reaction. tandfonline.comtandfonline.com This sequence allows for the controlled introduction of a hydroxyl group at either the 1α- or 1β-position, demonstrating precise stereochemical control. tandfonline.com

In another instance, the hydroxylation of 3-acetyloleanolic acid resulted in the formation of a 12α-hydroxy derivative. academie-sciences.fr The α-orientation of the hydroxyl group was specifically determined using NOESY NMR spectroscopy, which confirmed the stereochemistry by observing the lack of dipolar coupling between H-12 and the β-oriented methyl group at C-27. academie-sciences.fr These examples highlight the sophisticated methods employed to control the stereochemical outcomes in the synthesis of oleanolic acid analogs.

Advanced Analytical Methodologies for Olean 12 En 28 Oic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of Olean-12-en-28-oic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR spectra are characterized by the presence of seven tertiary methyl group signals, typically observed as singlets in the range of δ 0.80 to 1.26 ppm. A key diagnostic signal is the olefinic proton at C-12, which appears as a broad singlet or triplet around δ 5.10-5.43 ppm, confirming the olea-12-ene skeleton. csic.esresearchgate.net The proton of the hydroxyl group at C-3 gives a signal that can vary in its chemical shift.

¹³C NMR spectroscopy provides a complete count of the carbon atoms in the molecule. The spectrum of this compound displays 30 distinct carbon signals. uantwerpen.be Key resonances include the carboxyl carbon (C-28) at approximately δ 178-183 ppm, the olefinic carbons C-12 and C-13 at around δ 122.4 ppm and δ 143.8 ppm respectively, and the carbon bearing the hydroxyl group (C-3) at about δ 79.0 ppm. csic.esmdpi.com

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assigning the ¹H and ¹³C signals unequivocally. nih.govmdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular structure. nih.gov These methods are particularly useful for distinguishing between oleanolic acid and its isomer, ursolic acid. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| 1 | 38.52 | - |

| 2 | 28.18 | - |

| 3 | 79.07 | 3.19 |

| 4 | 37.11 | - |

| 5 | 55.31 | - |

| 6 | 18.41 | - |

| 7 | 32.46 | - |

| 8 | 39.36 | - |

| 9 | 47.71 | - |

| 10 | 38.82 | - |

| 11 | 23.48 | - |

| 12 | 122.44 | 5.26 |

| 13 | 143.85 | - |

| 14 | 41.72 | - |

| 15 | 27.78 | - |

| 16 | 23.15 | - |

| 17 | 45.96 | - |

| 18 | 41.38 | 2.84 |

| 19 | 45.96 | - |

| 20 | 30.76 | - |

| 21 | 33.94 | - |

| 22 | 32.75 | - |

| 23 | 28.18 | 0.85 |

| 24 | 15.65 | 0.65 |

| 25 | 15.37 | 0.79 |

| 26 | 16.91 | 0.66 |

| 27 | 26.01 | 1.02 |

| 28 | 178.24 | - |

| 29 | 33.18 | 0.78 |

| 30 | 23.71 | 0.80 |

Data obtained for the methylester derivative in CDCl₃. mdpi.com

Mass Spectrometry (MS, UPLC-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of oleanolic acid is 456.7 g/mol . mdpi.com In electron impact (EI) mass spectrometry, common major fragments are observed at m/z 248 (a characteristic retro-Diels-Alder fragment), 203, 189, and 133. csic.esresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for identifying and quantifying oleanolic acid in complex mixtures. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high throughput and sensitivity for the determination of oleanolic acid in biological samples like plasma and liver tissue. nih.gov Using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 455 is often observed in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 457 is seen in positive ion mode. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Due to the lack of extensive chromophores in its structure, the UV-Vis spectrum of this compound is not highly characteristic. It typically exhibits a single, narrow absorption peak at around 205-210 nm when dissolved in solvents like ethanol (B145695) or methanol (B129727). mdpi.comijpsonline.com This absorption is attributed to the C=C double bond within the molecule. While not ideal for structural elucidation on its own, UV detection is widely used in conjunction with HPLC for quantification purposes. mdpi.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the different vibrational modes of its chemical bonds. royalsocietypublishing.org

Key vibrational bands include:

A broad band in the region of 3430 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. ijpsonline.comresearchgate.net

Bands around 2943 cm⁻¹ and 2871 cm⁻¹ due to the C-H stretching of methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net

A sharp peak around 1690-1700 cm⁻¹ attributed to the C=O stretching of the carboxylic acid group. ijpsonline.comresearchgate.net

A band near 1638 cm⁻¹ associated with the C=C stretching of the double bond in the oleanene skeleton. researchgate.net

Vibrations in the 1463-1384 cm⁻¹ range corresponding to C-H bending. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from other compounds in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC-PDA, HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of this compound. nih.govjbclinpharm.org Reversed-phase columns, particularly C18, are most commonly employed for separation. mdpi.comnih.gov

HPLC with Photodiode Array (PDA) detection allows for the monitoring of absorbance at multiple wavelengths, with 210 nm being the typical wavelength for detection. mdpi.comjbclinpharm.org The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous solution, sometimes with a buffer to control pH. jbclinpharm.orgnih.gov This method has been successfully used to quantify oleanolic acid in various plant materials. nih.govjbclinpharm.org

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, making it ideal for analyzing complex samples and for pharmacokinetic studies. chrom-china.comshimadzu.com This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry, allowing for very low limits of detection, often in the nanogram per milliliter (ng/mL) range. chrom-china.comshimadzu.com

Table 2: Exemplary HPLC Methods for this compound Quantification

| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Methanol: 0.03 mol/L phosphate (B84403) buffer (pH 2.9) (85:15) | 1.0 | UV at 210 nm | 15.43 | jbclinpharm.orgnih.gov |

| HPLC | - | Methanol: Water (90:10 v/v) | 1.0 | UV at 210 nm | 12.83 | hrpub.org |

| UPLC-MS | Acquity UPLC HSS | Methanol: 5 mM ammonium (B1175870) acetate (B1210297) in water (85:15) | 0.4 | MS | 3.85 | nih.gov |

| UHPLC-MS/MS | Waters Acquity BEH C18 | 10 mM ammonium acetate: Methanol (25:75 v/v) | 0.38 | MS/MS (m/z 455) | 6.9 | hrpub.org |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique used for the identification and quantification of this compound in various samples, particularly from plant extracts. greenpharmacy.inforesearchgate.net This method offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net

The methodology involves applying the sample as a band onto a pre-coated HPTLC plate, typically silica (B1680970) gel 60F254. scispace.comresearchgate.net The plate is then developed in a chamber containing a suitable mobile phase, which separates the components of the sample based on their differential adsorption. After development, the plate is dried and derivatized with a reagent to visualize the separated compounds. journalejmp.comgreenpharmacy.info Anisaldehyde-sulfuric acid is a commonly used derivatizing agent, which produces colored spots upon heating, allowing for densitometric quantification at a specific wavelength, often in the visible range (e.g., 530-540 nm). scispace.comjournalejmp.com

The specificity of the method is confirmed by comparing the Retention factor (Rf) value and the spectrum of the spot from the sample with that of a standard this compound. ijpsr.com HPTLC methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

Table 1: Examples of Validated HPTLC Methods for this compound Quantification

| Mobile Phase (v/v/v) | Detection Wavelength | Rf Value | Linearity Range (ng/spot) | Source |

|---|---|---|---|---|

| Toluene: Ethyl acetate: Methanol: Acetone (14:4:1:1) | 540 nm | Not Specified | Not Specified | scispace.comgreenpharmacy.info |

| Hexane: Ethyl acetate: Methanol (8.2:1.8:0.5) | 540 nm | Not Specified | 1200-4200 | researchgate.net |

| Toluene: Ethyl acetate: Formic acid (4.0:1.0:0.1) | 529 nm | Not Specified | Not Specified | researchgate.net |

| Toluene: Methanol (9:1) | Not Specified | 0.31 | 1000-6000 | ijpsr.com |

| Toluene: Ethyl acetate: Glacial acetic acid (7:3:0.1) | 540 nm | 0.58 ± 0.01 | 50-500 | researchgate.net |

| Toluene: Ethyl acetate: Formic acid (7:3:0.2) | 530 nm | Not Specified | Not Specified | journalejmp.com |

Gas Chromatography Mass Spectrometry (GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a mass spectrometer (MS) is a highly powerful analytical tool for the separation and identification of compounds in complex mixtures. amazonaws.com This technique is particularly well-suited for the analysis of triterpenoids, including this compound and its derivatives, within intricate matrices like plant extracts. amazonaws.commdpi.com

The GCxGC system utilizes two different types of gas chromatography columns connected by a thermal modulator. amazonaws.com This configuration provides a much higher separation capacity compared to conventional one-dimensional GC. amazonaws.com The addition of a mass spectrometer, especially a high-speed detector like a time-of-flight (TOF) or a triple quadrupole mass spectrometer, allows for the identification and confirmation of the separated compounds based on their mass spectra. amazonaws.comuliege.be For GC analysis, non-volatile compounds like triterpenic acids must first be derivatized to increase their volatility, for example, through silylation. uliege.bescispace.com

Key advantages of GCxGC-MS for triterpenoid (B12794562) analysis include:

Exceptional Separation Capacity : The two-dimensional separation resolves compounds that would typically co-elute in a single-column system. amazonaws.com

Structured Chromatograms : The resulting 2D chromatograms often show structured relationships where chemically similar compounds align in specific patterns, aiding in identification. amazonaws.com

High Sensitivity and Selectivity : The use of MS detection, particularly with techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), provides high sensitivity and selectivity for target analytes. uliege.be

While detailed GCxGC-MS methods specifically for this compound are not widely published, the technique's proven ability to separate complex hydrocarbon mixtures and analyze biomarkers, including triterpenes, demonstrates its significant potential for this application. amazonaws.com For instance, an analogue, olean-12-en-28-butanol-β-one-3β-hydroxy-4,4-bis-β,10α, 14α, 20α-pentamethyl, was identified as a major marker compound in a plant extract using GCxGC-MS, highlighting the technique's utility in characterizing oleanane-type triterpenoids. mdpi.com

Purity Assessment and Structural Elucidation of this compound and Derivatives

The definitive identification and characterization of this compound and its derivatives rely on a combination of chromatographic and spectroscopic techniques to assess purity and elucidate the chemical structure.

Purity Assessment The purity of an isolated compound is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. For example, the purity of oleanolic acid isolated from Eugenia caryophyllus was determined to be 97.7% by HPLC. journalskuwait.org In another study, the purity of the compound isolated from Lantana camara was found to be 95% by HPLC. akjournals.com HPLC provides a quantitative measure of the main compound relative to any impurities.

Structural Elucidation Once purity is established, a combination of spectroscopic methods is employed to confirm the compound's identity and structure.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. For this compound, mass spectrometry consistently shows a molecular ion [M]+ at a mass-to-charge ratio (m/z) of 456, which corresponds to the molecular formula C₃₀H₄₈O₃. sid.irresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. neliti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful techniques for the definitive structural elucidation of organic molecules like this compound. researchgate.netrsc.org

The ¹H-NMR spectrum provides information about the proton environment. Key characteristic signals for this compound include seven singlets for the tertiary methyl groups, a triplet for the olefinic proton at position H-12 (around δ 5.27-5.43 ppm), and a doublet of doublets for the H-3 proton (around δ 3.23 ppm), which is attached to the same carbon as the hydroxyl group. akjournals.comsid.ir

The ¹³C-NMR spectrum reveals the number and type of carbon atoms. For this compound, it shows 30 carbon signals, including the characteristic signals for the C-12 and C-13 double bond (around δ 122.6 and 144.8 ppm, respectively) and the carboxyl carbon at C-28 (around δ 180.2-183.8 ppm). sid.ir

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure, especially for more complex derivatives like glycosides. neliti.commdpi.com

Table 2: Characteristic NMR Spectral Data for this compound

| Atom | ¹³C-NMR (δ ppm, Pyridine-d₅) | ¹H-NMR (δ ppm, CDCl₃) | Source |

|---|---|---|---|

| 3 | 78.1 | 3.23 (dd) | sid.ir |

| 12 | 122.6 | 5.27 (t) | sid.ir |

| 13 | 144.8 | - | sid.ir |

| 18 | 42.0 | 2.82 (dd) | sid.ir |

| 27 | 26.2 | 1.13 (s) | sid.ir |

| 28 | 180.2 | - | sid.ir |

Preclinical Pharmacological Activities and Molecular Mechanisms of Olean 12 En 28 Oic Acid

Anti-Tumor and Anti-Cancer Mechanisms of Olean-12-en-28-oic Acid

Oleanolic Acid exerts its anti-neoplastic effects by modulating various signaling pathways within cancer cells. mdpi.com Its efficacy has been observed in numerous cancer types, including breast, prostate, lung, liver, and colon cancer cell lines. nih.govnih.gov The core anti-cancer strategies employed by this compound include halting the uncontrolled proliferation of tumor cells and triggering their self-destruction through apoptosis. nih.gov

Oleanolic Acid has been shown to potently inhibit the proliferation of a wide array of human cancer cell lines in a dose- and time-dependent manner. oup.comnih.gov Studies have documented its activity against prostate cancer (DU145), breast cancer (MCF-7), glioblastoma (U87), and liver cancer (HepG2), among others. nih.govnih.govspandidos-publications.com The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several cell lines, quantifying its cytotoxic effects. nih.gov For instance, treatment with Oleanolic Acid resulted in a dose-dependent reduction in the viability of HepG2 hepatocellular carcinoma cells. spandidos-publications.com However, it has been noted that while effective against many solid tumor cell lines, Oleanolic Acid is less effective at inhibiting the proliferation of leukemia cells in its natural form. plos.org

Table 1: IC50 Values of Oleanolic Acid in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| DU145 | Prostate Cancer | 112.57 | semanticscholar.org |

| MCF-7 | Breast Cancer | 132.29 | semanticscholar.org |

| U87 | Glioblastoma | 163.60 | semanticscholar.org |

| HepG2 | Liver Cancer | 30 µM | nih.gov |

A primary mechanism behind the anti-tumor activity of Oleanolic Acid is its ability to induce apoptosis, or programmed cell death, in cancer cells. oup.comproquest.com This process is crucial for eliminating malignant cells without inducing an inflammatory response. Oleanolic Acid triggers apoptosis through a series of coordinated molecular events, primarily involving the activation of the intrinsic or mitochondrial pathway. mdpi.comoup.com Morphological changes characteristic of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies, have been observed in various cancer cells following treatment with the compound. oup.combegellhouse.com

Caspases are a family of protease enzymes that serve as the key executioners of apoptosis. researchgate.net Oleanolic Acid treatment leads to the activation of this caspase cascade. oup.com Studies have consistently shown the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. oup.combegellhouse.com In human leukemia HL60 cells, Western blot analysis revealed that both caspase-9 and caspase-3 were activated. oup.comnih.gov Similarly, in colon cancer cells, Oleanolic Acid significantly upregulated the expression of caspase-3, caspase-8, and caspase-9. nih.gov Research on prostate (DU145), breast (MCF-7), and glioblastoma (U87) cells demonstrated a marked increase in caspase-3 expression following treatment. nih.gov

Table 2: Effect of Oleanolic Acid on Caspase Activation

| Cell Line | Caspase Activated | Observed Effect | Source |

|---|---|---|---|

| DU145 | Caspase-3 | 3.16-fold increase in expression | nih.gov |

| MCF-7 | Caspase-3 | 4.33-fold increase in expression | nih.gov |

| U87 | Caspase-3 | Marked upregulation | nih.gov |

| HL60 (Leukemia) | Caspase-3, Caspase-9 | Activation observed | oup.comnih.gov |

| B16F-10 (Melanoma) | Caspase-3, Caspase-9 | Upregulated gene expression | begellhouse.com |

| SW-480, HCT-116 (Colon) | Caspase-3, Caspase-8, Caspase-9 | Significantly upregulated | nih.gov |

Oleanolic Acid predominantly triggers the mitochondrial pathway of apoptosis. mdpi.comnih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). researchgate.net Oleanolic Acid disrupts this balance, promoting cell death by downregulating Bcl-2 and upregulating Bax. begellhouse.comnih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane. mdpi.comnih.gov

A critical consequence of this is the loss of the mitochondrial membrane potential (ΔΨm) and the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. mdpi.comspandidos-publications.comoup.com Once in the cytoplasm, cytochrome c associates with other factors to form the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. oup.com Studies have confirmed that Oleanolic Acid treatment leads to a potent loss of mitochondrial membrane potential in HepG2 cells and a significant increase in cytochrome c expression in DU145 and MCF-7 cells. nih.govspandidos-publications.com

Table 3: Modulation of the Mitochondrial Pathway by Oleanolic Acid

| Cell Line | Mitochondrial Event | Observed Effect | Source |

|---|---|---|---|

| B16F-10 (Melanoma) | Bax/Bcl-2 Regulation | Upregulation of Bax, Downregulation of Bcl-2 | begellhouse.com |

| GBC-SD, NOZ (Gallbladder) | Bax/Bcl-2 Regulation | Decreased Bcl-2/Bax ratio | nih.gov |

| HepG2 (Liver) | Membrane Potential | Potent loss of ΔΨm | spandidos-publications.com |

| DU145 (Prostate) | Cytochrome C Release | 74.70-fold increase in expression | nih.gov |

| MCF-7 (Breast) | Cytochrome C Release | 18.82-fold increase in expression | nih.gov |

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. nih.gov Oleanolic Acid has been shown to induce apoptosis through a p53-dependent mechanism in several cancer cell lines. nih.govbegellhouse.com Treatment with Oleanolic Acid leads to a significant upregulation of p53 expression. nih.gov This increase in p53 levels contributes to the activation of the apoptotic machinery, including the upregulation of its downstream target, the Bax protein. nih.govbegellhouse.com

Table 4: Upregulation of p53 Expression by Oleanolic Acid

| Cell Line | Fold Increase in p53 Expression | Source |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.01-fold | nih.gov |

| DU145 (Prostate Cancer) | 10.11-fold | nih.gov |

| B16F-10 (Melanoma) | Upregulated gene expression | begellhouse.com |

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated executioner caspases, such as caspase-3, cleave PARP, rendering it inactive and facilitating cell death. oup.com The cleavage of PARP is considered a hallmark of apoptosis. nih.gov Research has demonstrated that Oleanolic Acid treatment induces PARP cleavage in a variety of cancer cells, including human leukemia, prostate, and breast cancer cells. nih.govoup.comnih.gov This event confirms the activation of the final execution phase of apoptosis.

Table 5: Induction of PARP Cleavage by Oleanolic Acid

| Cell Line | Observed Effect | Source |

|---|---|---|

| DU145 (Prostate Cancer) | 51.59-fold increase in PARP-1 | nih.gov |

| MCF-7 (Breast Cancer) | 6.39-fold increase in PARP-1 | nih.gov |

| HL60 (Leukemia) | Cleavage of PARP observed | oup.comnih.gov |

| GBC-SD, NOZ (Gallbladder) | Cleaved PARP detected | nih.gov |

Induction of Cell Cycle Arrest

The proliferation of cancer cells is characterized by dysregulated cell cycle progression. This compound and its derivatives have been shown to interfere with this process by inducing cell cycle arrest at various phases, thereby inhibiting cancer cell growth.

Arrest at the G1 checkpoint prevents cells from entering the DNA synthesis (S) phase, representing a critical control point for proliferation. A derivative of oleanolic acid, olean-12-eno[2,3-c] acs.orgCurrent time information in Cattaraugus County, US.nih.govoxadiazol-28-oic acid (OEOA), effectively blocks the proliferation of human leukemia cell lines (K562, HEL, and Jurkat) by inducing G1 phase arrest. scienceopen.complos.org The molecular mechanism underlying this effect in K562 cells involves the induction of the cyclin-dependent kinase (CDK) inhibitor p27 and a concomitant downregulation of cyclins and CDKs that are essential for G1/S transition. scienceopen.complos.org Similarly, another derivative, 3β-hydroxy-12-oleanen-27-oic acid (ATA), was found to induce G0/G1 phase arrest in human colorectal cancer HCT116 cells. mdpi.com this compound itself has also been observed to cause G0/G1 growth arrest in HepG2 hepatocellular carcinoma cells. researchgate.net

While direct arrest in the S phase is less commonly reported for this compound, its modulation of other phases indirectly affects the S phase population. Studies on HepG2 cells treated with this compound showed that as the percentage of cells arrested in the G0/G1 phase increased, the number of cells in the S and G2/M phases was significantly reduced. researchgate.net This indicates an effective blockade prior to S phase entry, preventing DNA replication and subsequent cell division.

Table 1: Effects of this compound and Its Derivatives on Cell Cycle Progression

| Compound | Cell Line(s) | Effect | Key Molecular Changes |

|---|---|---|---|

| This compound | HepG2 | G0/G1 Arrest | Reduction in S and G2/M phase populations |

| This compound | HepG2 | G2/M Arrest | Not specified |

| OEOA | K562, HEL, Jurkat | G1 Arrest | Induction of p27; Downregulation of cyclins and CDKs |

| ATA | HCT116 | G0/G1 Arrest | Not specified |

| Amooranin | MDA-468, MCF-7 | G2/M Arrest | Not specified |

| ZQL-4c | MCF-7, MDA-MB-231, SK-BR-3 | G2/M Arrest | Not specified |

Modulation of Key Oncogenic Signaling Pathways

The anticancer effects of this compound are also attributed to its ability to interfere with critical signaling pathways that promote cancer cell growth, survival, and inflammation.

The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, where it drives the expression of genes that inhibit apoptosis and promote cell growth. This compound and its synthetic derivatives have been identified as potent modulators of this pathway. nih.govnih.gov

In human hepatocellular carcinoma HuH7 cells, treatment with this compound suppressed the activity of NF-κB. acs.orgnih.gov This inhibition was shown to be the upstream mechanism leading to the downregulation of its target gene, XIAP, thereby promoting apoptosis. acs.org Studies involving conjugates of oleanolic acid oxime with indomethacin (B1671933) further confirmed this inhibitory effect, showing a reduction in the activation and expression of active NF-κB in HepG2 cells. nih.gov This modulation of the NF-κB pathway represents a key mechanism through which this compound exerts its anti-inflammatory and anticancer effects in preclinical models.

Table 2: Molecular Mechanisms of this compound and Its Derivatives

| Compound | Cell Line | Pathway/Target | Observed Effect |

|---|---|---|---|

| This compound | HuH7 | XIAP | Downregulation of mRNA expression |

| This compound | HuH7 | NF-κB | Suppression of activity |

| OAO-IND Conjugates | HepG2 | NF-κB | Reduced activation and expression |

AKT Pathway Modulation

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Oleanolic acid has been shown to be a potent inhibitor of this pathway. nih.gov In various cancer cell lines, oleanolic acid and its derivatives act as inhibitors of the Phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway. nih.gov Studies have demonstrated that oleanolic acid reduces the phosphorylation of PI3K and its downstream target, Akt, without altering the total expression levels of these proteins. nih.gov

In human breast cancer (MCF-7) cells, treatment with oleanolic acid led to a dose-dependent reduction in the expression levels of phosphorylated AKT (p-AKT). plos.org Furthermore, derivatives of oleanolic acid have been found to induce apoptosis in human leukemia (K562) cells by inhibiting both the translocation of Akt1 to the cell membrane and the expression of its phosphorylated form, pAkt1. nih.gov The activation of Akt requires its translocation to the membrane and subsequent phosphorylation; by preventing these steps, oleanolic acid derivatives effectively shut down this pro-survival pathway. nih.gov Research also suggests that oleanolic acid may exert some of its effects, such as those related to anti-aging, by inhibiting PI3K/AKT/mTOR signaling via insulin-like growth factor-1 (IGF-1). nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

The STAT3 pathway is a key regulator of inflammation and cell proliferation, and its constitutive activation is common in many cancers. mdpi.com Preclinical evidence indicates that compounds derived from oleanolic acid can suppress this pathway. In studies using a combination herbal medicine containing 3-Oxo-olean-12-en-28-oic acid, a derivative of oleanolic acid, researchers observed a significant reduction in the phosphorylation of STAT3 in human colorectal cancer (CRC) cells. mdpi.com

This inhibition of STAT3 activation was comprehensive, also affecting its downstream functions. The treatment was shown to inhibit the nuclear translocation of STAT3, a crucial step for its function as a transcription factor. mdpi.com Consequently, STAT3-mediated transcriptional activation was significantly decreased. The mechanism for this inhibition was traced to the inactivation of upstream signaling molecules, including Janus kinase 2 (JAK2) and Src, alongside an increase in the activity of the protein tyrosine phosphatase SHP1, which is known to dephosphorylate and inactivate STAT3. mdpi.com

Mammalian Target of Rapamycin (mTOR) Pathway Modulation

As a central regulator of cell growth, proliferation, and metabolism, the mTOR signaling pathway is a frequent target in disease-oriented research. nih.gov Oleanolic acid has been identified as a modulator of this pathway, often as a downstream consequence of its effects on the PI3K/Akt axis. nih.gov Multiple studies have confirmed that oleanolic acid inhibits the Akt/mTOR/S6K signaling pathway. nih.gov

The inhibitory action is achieved by suppressing mTOR's upstream activators, PI3K and Akt. nih.gov By reducing the phosphorylation and thus the activity of these upstream kinases, oleanolic acid leads to the downregulation of mTOR activity. nih.gov This mechanism is implicated in several of oleanolic acid's observed biological effects, including the induction of autophagy. nih.gov Furthermore, the ability of oleanolic acid to regulate the PI3K/AKT/mTOR pathway has been linked to its potential to delay cellular aging. nih.gov

Intercellular Adhesion Molecule 1 (ICAM-1) Regulation

Intercellular Adhesion Molecule 1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a critical role in mediating leukocyte adhesion to the endothelium, a key event in inflammatory responses. mdpi.com While direct regulation of ICAM-1 expression by oleanolic acid is not extensively detailed, its influence on related pathways is evident. Triterpenoids are known to affect the levels of adhesion molecules, which are often modulated by the transcription factor NF-κB. researchgate.net

More directly, oleanolic acid has been identified as an allosteric agonist of the integrin αMβ2 (also known as Mac-1 or CD11b/CD18), a primary ligand for ICAM-1. frontiersin.org In in vitro studies, oleanolic acid was shown to induce the clustering of integrin αM on the surface of human monocyte-derived macrophages. This clustering is a hallmark of integrin activation and leads to enhanced cell adhesion. The study also observed that this activation by oleanolic acid reduced the non-directional migration of macrophages, consistent with an increase in adhesive activity. frontiersin.org By activating its ligand, oleanolic acid indirectly regulates the functional consequences of the ICAM-1 pathway.

Vascular Endothelial Growth Factor (VEGF) Pathway Suppression

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are pivotal drivers of angiogenesis, the formation of new blood vessels. nih.gov Oleanolic acid has been identified as a direct inhibitor of this signaling axis. researchgate.netnih.gov Through virtual screening of natural compounds, oleanolic acid was predicted and subsequently verified to be a VEGFR-2 binding chemical. nih.gov

Experimental studies in Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that oleanolic acid effectively inhibits VEGF-induced activation of VEGFR-2. researchgate.netnih.gov This blockade of the receptor's activation occurs without inducing cytotoxicity to the endothelial cells. nih.gov The inhibition of VEGFR-2 activation consequently prevents the initiation of downstream signaling cascades, including the ERK1/2 pathway, which is crucial for mediating the angiogenic effects of VEGF. researchgate.net

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates a wide range of cellular processes, including proliferation and differentiation. The effect of oleanolic acid on the ERK1/2 pathway appears to be context-dependent.

In the context of angiogenesis, oleanolic acid has been shown to inhibit the ERK1/2 pathway downstream of VEGF signaling. In HUVECs, treatment with oleanolic acid effectively inhibited the VEGF-induced phosphorylation and activation of ERK1/2. researchgate.net Similarly, a derivative of oleanolic acid, olean-12-eno[2,3-c] researchgate.netnih.govCurrent time information in Cattaraugus County, US.oxadiazol-28-oic acid (OEOA), was found to suppress the phosphorylation of Erk1/2 in K562 leukemia cells, which was associated with an enhancement of cellular differentiation. plos.org However, in other cellular contexts, such as in MCF-7 breast cancer cells, treatment with oleanolic acid was reported to increase the levels of phosphorylated ERK (p-ERK). plos.org This suggests that the modulatory effect of oleanolic acid on the ERK1/2 pathway can vary depending on the cell type and the specific molecular environment.

Anti-Angiogenic Effects

Angiogenesis is a critical process in tumor growth and metastasis. nih.gov Oleanolic acid demonstrates significant anti-angiogenic properties, primarily through its inhibition of the VEGF/VEGFR-2 signaling pathway. researchgate.netnih.gov By blocking VEGFR-2 activation, oleanolic acid effectively curtails the key cellular processes required for the formation of new blood vessels. researchgate.net

In vitro studies using HUVECs have provided detailed insights into these effects. Oleanolic acid was shown to inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation, all of which are essential steps in the angiogenic cascade. researchgate.net These findings were corroborated in in vivo models. In a mouse model of retinal development and retinopathy of prematurity, oleanolic acid was verified to inhibit in vivo angiogenesis. nih.gov The collective evidence from these preclinical studies suggests a potential therapeutic benefit of oleanolic acid for inhibiting angiogenesis in proangiogenic diseases. researchgate.netnih.gov

Data Tables

Table 1: Modulation of Key Signaling Pathways by this compound in Preclinical Models

| Pathway | Effect | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| AKT Pathway | Inhibition | MCF-7 Breast Cancer Cells | Reduced phosphorylation of AKT (p-AKT). | plos.org |

| Inhibition | K562 Leukemia Cells | Derivatives inhibited Akt1 translocation and pAkt1 expression. | nih.gov | |

| STAT3 Pathway | Inhibition | Human Colorectal Cancer Cells | An OA derivative reduced STAT3 phosphorylation and nuclear translocation. | mdpi.com |

| mTOR Pathway | Inhibition | Various Cell Lines | Inhibited Akt/mTOR/S6K signaling pathway. | nih.gov |

| VEGF Pathway | Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Directly binds to and inhibits VEGF-induced VEGFR-2 activation. | researchgate.netnih.gov |

| ERK1/2 Pathway | Inhibition | HUVECs | Inhibited VEGF-induced phosphorylation of ERK1/2. | researchgate.net |

| Inhibition | K562 Leukemia Cells | A derivative suppressed phosphorylation of ERK1/2. | plos.org |

Table 2: Anti-Angiogenic Effects of this compound on VEGF-Induced Responses in HUVECs

| Angiogenic Process | Effect of Oleanolic Acid | Mechanism | Reference(s) |

|---|---|---|---|

| Cell Proliferation | Inhibition | Suppression of VEGFR-2 signaling. | researchgate.net |

| Cell Migration | Inhibition | Suppression of VEGFR-2 signaling. | researchgate.net |

| Tube Formation | Inhibition | Suppression of VEGFR-2 signaling. | researchgate.net |

| In Vivo Angiogenesis | Inhibition | Mouse model of retinal development. | nih.gov |

Anti-Metastatic and Anti-Invasion Properties